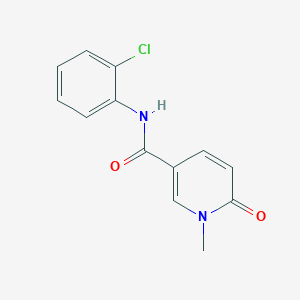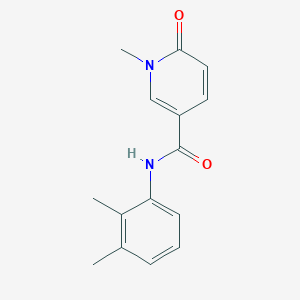
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as CCMI, is a synthetic compound that belongs to the class of pyridine carboxamides. CCMI has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide is not fully understood. However, it is believed to act on the voltage-gated sodium channels and modulate the release of neurotransmitters such as glutamate and GABA. N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide has also been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate and increase the release of GABA, which may contribute to its anticonvulsant and analgesic effects. N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide has also been shown to exhibit a high degree of selectivity, which may reduce the risk of unwanted side effects. However, N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide also has some limitations, including its low solubility in water, which may make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide. One area of interest is its potential use in the treatment of neuropathic pain, which is a challenging condition to treat. N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide has also been investigated for its potential use in the treatment of epilepsy and other neurological disorders. Further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide and its potential therapeutic applications. In addition, the development of more soluble derivatives of N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide may improve its efficacy and reduce its limitations for lab experiments.
In conclusion, N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide has been shown to exhibit anticonvulsant, neuroprotective, and analgesic properties in preclinical studies. Further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide and its potential therapeutic applications.
合成方法
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with methylamine, followed by the cyclization of the resulting intermediate with 3-pyridine carboxylic acid. The final product is obtained after purification by recrystallization.
科学研究应用
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, neuroprotective, and analgesic properties in preclinical studies. N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
属性
IUPAC Name |
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-16-8-9(6-7-12(16)17)13(18)15-11-5-3-2-4-10(11)14/h2-8H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFWIBNMHHMKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-methyl-6-oxopyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)


![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)
![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)

![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)

![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)